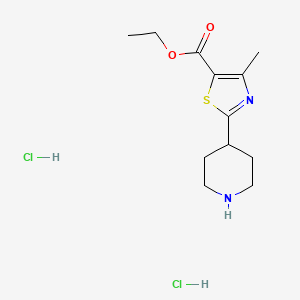

![molecular formula C12H23ClN2O B2875628 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride CAS No. 1286264-09-2](/img/structure/B2875628.png)

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

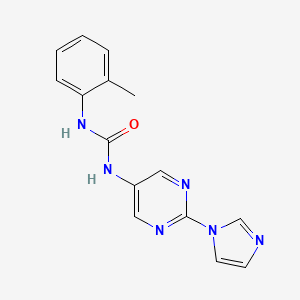

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride, also known as CPP or CPPene, is a synthetic compound that has gained attention in scientific research due to its potential applications in neuroscience and drug development. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds with similar structures have been synthesized and studied for their potential biological activities. For instance, the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives demonstrated antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria. These findings suggest that structurally related compounds, such as N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride, could also possess significant biological activities, making them potential candidates for drug development (Ahmed, 2007).

Conformational Analysis

Research into the conformational preferences of cyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid, provides insights into how the backbone flexibility and cyclic nature of the side chain can affect the molecule's stability and interactions in different environments. This type of analysis is crucial for understanding the behavior of cyclic compounds, including N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride, in biological systems and could inform the design of molecules with desired properties (Alemán et al., 2006).

Enzyme Inhibition

The study of 1-aminocyclopentane-1-carboxylic acid (cycloleucine) and its analogs as inhibitors of enzymatic synthesis, such as the inhibition of S-adenosyl-L-methionine synthesis, highlights the potential of cyclic amino acids in regulating biochemical pathways. This suggests that N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride could be explored for similar enzyme inhibition applications, contributing to the understanding and treatment of various biochemical disorders (Coulter et al., 1974).

Anticonvulsant Properties

The crystal structure analysis of anticonvulsant enaminones with similar cyclic structures has helped in understanding the molecular basis of their activity. This type of research can be applied to N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride to explore its potential anticonvulsant properties, contributing to the development of new therapeutic agents (Kubicki et al., 2000).

Propriétés

IUPAC Name |

N-(4-aminocyclohexyl)cyclopentanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h9-11H,1-8,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHJGVOFJPUMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCC(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine](/img/structure/B2875547.png)

![Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2875550.png)

![3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2875559.png)

![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2875564.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2875567.png)